molecular formula C8H9BrO2 B1278437 (3-Bromo-5-methoxyphenyl)methanol CAS No. 262450-64-6

(3-Bromo-5-methoxyphenyl)methanol

Cat. No. B1278437
Key on ui cas rn: 262450-64-6
M. Wt: 217.06 g/mol
InChI Key: PPWBDINRNWYVFZ-UHFFFAOYSA-N
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Patent
US08299055B2

Procedure details

NaBH4 (3.85 g; WAKO) was added to an ethanol (80 mL) and THF (20 mL) mixture solution of 3-bromo-5-methoxybenzaldehyde (22 g) with ice cooling and the resulting mixture was stirred at room temperature for 3 hours. The resulting mixture was poured into ice water (300 mL) and ethyl acetate (300 mL) was added thereto to extract the mixture with and the organic layer was washed with saturated aqueous sodium bicarbonate solution (300 mL) and then dried. The solvent was evaporated under reduced pressure to give the title compound (22.05 g).
Name
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C(O)C.C1COCC1.[Br:11][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1)[CH:15]=[O:16]>C(OCC)(=O)C>[Br:11][C:12]1[CH:13]=[C:14]([CH2:15][OH:16])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
22 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1)OC
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
to extract the mixture with and the organic layer
WASH
Type
WASH
Details
was washed with saturated aqueous sodium bicarbonate solution (300 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 22.05 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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